5-Chloro-3-fluoro-2-methanesulfonylpyridine
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Overview
Description
5-Chloro-3-fluoro-2-methanesulfonylpyridine is a chemical compound with the CAS Number: 2365419-36-7 . It has a molecular formula of C6H5ClFNO2S and a molecular weight of 209.63 . The IUPAC name for this compound is 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H5ClFNO2S . This indicates that the molecule is composed of six carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom .Scientific Research Applications
Synthetic Utility in Organic Chemistry
A key application of 5-Chloro-3-fluoro-2-methanesulfonylpyridine in scientific research is its role as a precursor or intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the efficient synthesis of α-(fluoro/chloro/methoxy)disulfonylmethane derivatives. These derivatives serve as tunable substituted methyl synthons, which are crucial for the preparation of fluoromethylated organic molecules. This synthetic utility underscores the compound's importance in developing versatile synthons through a C–S bond-forming strategy, highlighting its efficiency and selectivity across a range of substrates (Prakash et al., 2010).
Herbicidal Activity
Another significant application of this compound derivatives is in the field of agriculture, particularly in the synthesis of novel herbicides. Research has demonstrated the synthesis of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring, showing promising herbicidal activity against various graminaceous plants. These compounds, characterized by their moderate to high level of activity at low application rates, underline the potential of this compound in contributing to the development of new agricultural chemicals (Tajik & Dadras, 2011).
Advancements in Organic Synthesis Techniques
The reactivity and functionalization of halopyridines, including those related to this compound, have been explored to create a broad range of structural manifolds from a common precursor. This involves hydrolyzation and subsequent conversions leading to various pyridine derivatives. Such studies provide insights into the basicity gradient-driven isomerization of halopyridines, offering a framework for synthesizing complex organic molecules and enhancing our understanding of chemical reactivity and mechanism (Schlosser & Bobbio, 2002).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-3-fluoro-2-methylsulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c1-12(10,11)6-5(8)2-4(7)3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIYAJQMDAXEPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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